Lenalidomide-CO-PEG4-C2-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-CO-PEG4-C2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can potentially enhance its binding affinity to target proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-PEG4-C2-Cl involves several steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione.
PEGylation: The lenalidomide precursor is then reacted with a PEG4 linker under basic conditions to form Lenalidomide-PEG4.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated using thionyl chloride or another chlorinating agent to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for PEGylation and chlorination steps to ensure high yield and purity .
化学反应分析
Types of Reactions: Lenalidomide-CO-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products:
科学研究应用
Lenalidomide-CO-PEG4-C2-Cl has a wide range of applications in scientific research:
作用机制
Lenalidomide-CO-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . The compound binds to cereblon, a substrate receptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .
相似化合物的比较
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
CC-122: A novel thalidomide analog with improved clinical efficacy.
Uniqueness of Lenalidomide-CO-PEG4-C2-Cl: this compound stands out due to its PEGylation, which significantly improves its solubility and bioavailability. The addition of a chlorine atom also enhances its binding affinity to target proteins, making it a more effective therapeutic agent compared to its analogs .
属性
分子式 |
C24H32ClN3O8 |
---|---|
分子量 |
526.0 g/mol |
IUPAC 名称 |
3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31) |
InChI 键 |
KXPQRLJLWLFYOV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。